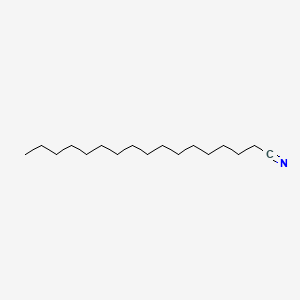

Heptadecanonitrile

Description

Historical Perspectives on Long-Chain Nitrile Chemistry

The study of nitriles, organic compounds featuring a -C≡N functional group, dates back to the 18th and 19th centuries. wikipedia.org The first nitrile, hydrogen cyanide, was synthesized in 1782. wikipedia.org Early work by chemists like Gay-Lussac, Wöhler, and Liebig in the early 1800s led to the preparation of the first organic nitriles, such as benzonitrile (B105546) and propionitrile. wikipedia.org These initial discoveries paved the way for the development of various synthetic methods.

Key historical syntheses for nitriles include:

The Kolbe nitrile synthesis , involving the reaction of alkyl halides with metal cyanides. wikipedia.org

The Letts nitrile synthesis , discovered in 1872, which produces nitriles from aromatic carboxylic acids and metal thiocyanates. wikipedia.org

The Sandmeyer reaction , first described in 1884, for preparing aromatic nitriles from aryl diazonium salts. numberanalytics.com

While much of the early focus was on aromatic and shorter-chain aliphatic nitriles, industrial methods for producing long-chain fatty nitriles were later developed. A common industrial technology is ammonoxidation, a gas-phase reaction at high temperatures. researchgate.net Another significant method involves the dehydration of primary amides, which is particularly useful for synthesizing fatty nitriles from the readily available long-chain aliphatic fatty acids. semanticscholar.org These foundational methods established the basis for producing compounds like heptadecanonitrile and exploring their unique properties.

Significance of Heptadecanonitrile in Contemporary Chemical Research

Heptadecanonitrile (also known as hexadecyl cyanide) is a long-chain aliphatic nitrile with a 17-carbon chain. sigmaaldrich.com Its significance in modern research is multifaceted, spanning materials science, biocatalysis, and environmental science.

In materials science , long-chain nitriles are valued for creating functional materials. gtiit.edu.cn Research has explored the adsorption of heptadecanonitrile on metal surfaces, providing insights into molecular self-assembly and surface dynamics. empa.ch Such studies are fundamental to surface science, which investigates phenomena at interfaces and has applications in catalysis and nanotechnology. wikipedia.orgnih.gov The large surface-to-volume ratio of nanomaterials makes their interaction with molecules like heptadecanonitrile a critical area of study for designing materials with specific electronic or chemical properties. nih.gov

In the field of biocatalysis , heptadecanonitrile is a substrate of interest for enzymatic reactions. Notably, research has shown that a mutant strain of the bacterium Rhodococcus can desaturate heptadecanonitrile. nih.govresearchgate.net This process introduces a double bond into the aliphatic chain, specifically at the ninth carbon from the terminal methyl group, creating heptadecenonitrile. nih.gov This regiospecific reaction highlights a novel oxidative pathway in microorganisms and opens avenues for the biotechnological production of specialty unsaturated fatty nitriles. nih.govnih.gov

Furthermore, long-chain aliphatic nitriles have been identified as a new class of natural products from bacteria, indicating their role in microbial metabolism. science.gov Heptadecanonitrile has also been noted as a potential biomarker in some contexts, though this area of research is still emerging. myskinrecipes.comnih.govnih.gov

Scope and Objectives of Current Research Landscape

The current research involving heptadecanonitrile and related long-chain nitriles is focused on several key objectives aimed at leveraging their chemical properties for sustainable and innovative applications.

A primary goal is the development of advanced, sustainable catalytic processes . inorganic-chemistry-and-catalysis.euuu.nl Research aims to design efficient catalysts for the synthesis and transformation of long-chain nitriles, moving away from harsh conditions or toxic reagents like cyanide. researchgate.netgatech.edu This includes enzymatic methods, such as using aldoxime dehydratases, to produce fatty nitriles from bio-based feedstocks under mild conditions. researchgate.netmdpi.com The hydrotreatment of compounds like heptadecanonitrile is also being investigated to produce renewable fuels and chemicals, with a focus on creating catalysts that can selectively perform hydrodeoxygenation and hydrodenitrogenation.

Another major objective is to expand the synthetic utility of long-chain nitriles . riken.jp This involves developing new chemical transformations that can selectively functionalize the long, unreactive hydrocarbon chain. researchgate.net By combining biocatalysis (e.g., microbial desaturation) with chemical catalysis, researchers aim to convert simple linear alkanes and their derivatives into a wide array of valuable functionalized aliphatic compounds. researchgate.net

In materials science , the objective is to precisely control the assembly of molecules like heptadecanonitrile on surfaces to build advanced materials for electronics, sensors, or coatings. gtiit.edu.cnunileoben.ac.atutt.fr Understanding the fundamental interactions at the molecular level is crucial for designing materials with tailored properties from the bottom up. empa.ch

Chemical and Physical Properties of Heptadecanonitrile

| Property | Value |

| CAS Number | 5399-02-0 |

| Molecular Formula | C₁₇H₃₃N |

| Molecular Weight | 251.46 g/mol |

| IUPAC Name | heptadecanenitrile |

| Synonyms | Hexadecyl cyanide, Cetyl cyanide, Margaronitrile, 1-Cyanohexadecane |

| Appearance | White to very pale yellow powder, crystal, or lump |

| Melting Point | 34 °C |

| Boiling Point | 208 °C at 10 mmHg |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether |

Structure

3D Structure

Properties

IUPAC Name |

heptadecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPWFWWSCFIFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873467 | |

| Record name | Heptadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-02-0, 68002-65-3 | |

| Record name | Heptadecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C16-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitriles, C16-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitriles, C16-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptadecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Heptadecanonitrile

Established Synthetic Routes for Heptadecanonitrile

The synthesis of heptadecanonitrile can be achieved through several established chemical pathways. These routes primarily involve the formation of the nitrile group from alcohol or alkyl halide precursors.

Nitrile Formation from Cetyl Alcohol Precursors

One prominent method for synthesizing heptadecanonitrile involves the use of cetyl alcohol (1-hexadecanol). elchemy.comtucokids.comincidecoder.com This process typically involves a two-step conversion. First, the alcohol is converted into a better leaving group, such as a tosylate or a halide. Subsequently, this intermediate is reacted with a cyanide salt, like sodium or potassium cyanide, to introduce the nitrile functional group via nucleophilic substitution.

A noteworthy advancement in this area is the catalytic ammoxidation of long-chain aliphatic alcohols. Research has demonstrated the efficacy of nanocatalysts, such as Co3O4-NGr/C-800, in the direct conversion of alcohols like heptadecanol to heptadecanonitrile. This method offers a more sustainable, cyanide-free route, proceeding in the presence of oxygen and aqueous ammonia (B1221849) at elevated temperatures and pressures, with reported nitrile yields as high as 82-93%.

Direct Nitrile Formation from Bromoalkanes Using Cyanide Salts

A classic and straightforward method for the synthesis of heptadecanonitrile is the reaction of a 1-bromohexadecane (B154569) with a cyanide salt. This reaction is a typical example of a nucleophilic substitution where the cyanide ion (CN⁻) displaces the bromide ion (Br⁻) from the alkyl chain.

In a typical procedure, 1-bromohexadecane is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and treated with potassium cyanide (KCN). nii.ac.jp The reaction mixture is heated to facilitate the conversion to heptadecanonitrile.

| Starting Material | Reagent | Solvent | Product |

| 1-Bromohexadecane | Potassium Cyanide (KCN) | Dimethyl Sulfoxide (DMSO) | Heptadecanonitrile |

This table summarizes the key components for the synthesis of heptadecanonitrile from bromoalkanes.

Alternative Synthetic Strategies

Beyond the traditional routes, alternative strategies for the synthesis of long-chain nitriles like heptadecanonitrile have been developed. One industrially significant method involves the conversion of fatty acids. Heptadecanoic acid can be subjected to ammonolysis to form the corresponding amide, which is then dehydrated to yield heptadecanonitrile. This process is often catalyzed by agents like aluminum oxide at high temperatures.

Chemoenzymatic methods present a greener alternative. This approach may involve the use of enzymes like carboxylic acid reductases (CARs) and aldoxime dehydratases to convert fatty acids to nitriles under mild, aqueous conditions, achieving high conversion rates.

Functional Group Transformations and Derivatization

The nitrile group of heptadecanonitrile is a versatile functional group that can be transformed into other important chemical moieties, primarily through hydrolysis and reduction reactions.

Hydrolysis Pathways to Heptadecanoic Acid

Heptadecanonitrile can be hydrolyzed to produce heptadecanoic acid. This conversion can be achieved under either acidic or basic conditions in the presence of water. The reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbon atom of the nitrile group, leading to the formation of a carboxylic acid and ammonia or an ammonium (B1175870) salt.

Heptadecanoic acid, also known as margaric acid, is a saturated fatty acid with 17 carbon atoms. atamanchemicals.com It is found as a trace component in the fat and milkfat of ruminants. atamanchemicals.com

| Starting Material | Reaction Type | Product |

| Heptadecanonitrile | Hydrolysis (acidic or basic) | Heptadecanoic Acid |

This table illustrates the hydrolysis of heptadecanonitrile to form heptadecanoic acid.

Reduction to Heptadecylamine and Other Amines

The reduction of heptadecanonitrile provides a direct route to primary amines, most notably heptadecylamine. This transformation is typically accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a common reagent for this purpose.

The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding the primary amine after an aqueous workup. The resulting heptadecylamine is a long-chain primary amine with various industrial applications.

| Starting Material | Reducing Agent | Solvent | Product |

| Heptadecanonitrile | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether | Heptadecylamine |

This table outlines the reduction of heptadecanonitrile to heptadecylamine.

Nucleophilic Substitution Reactions of the Nitrile Group

The synthesis of nitriles, including heptadecanonitrile, can be achieved via nucleophilic substitution reactions. numberanalytics.com A primary method involves the reaction of a halogenoalkane with sodium or potassium cyanide in an ethanolic solution, heated under reflux. chemistrystudent.comchemguide.co.uk In this Sₙ2 reaction, the cyanide ion (CN⁻) acts as a nucleophile, displacing the halide ion from the alkyl halide. numberanalytics.comchemistrystudent.com The use of ethanol (B145695) as a solvent is crucial to prevent the formation of alcohols, which can occur if water is present. chemguide.co.uk For instance, reacting 1-bromohexane (B126081) with KCN in ethanol would yield heptanenitrile, illustrating the chain extension by one carbon atom. chemguide.co.uksavemyexams.com

Another pathway to synthesize nitriles is through the dehydration of amides using dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). numberanalytics.com The Ritter reaction provides an alternative route where a carbocation, generated from an alkene or alcohol, is attacked by the nitrile nitrogen, which, after hydrolysis, forms an amide. chemistrysteps.com

The nitrile group itself can undergo nucleophilic addition reactions. numberanalytics.com For example, reaction with Grignard or organolithium reagents leads to the formation of ketones after hydrolysis of the intermediate iminium salt. chemistrysteps.com Reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields primary amines. chemistrysteps.com

Interactive Table 1: Overview of Nucleophilic Substitution Reactions for Nitrile Synthesis

| Reaction Type | Reactants | Reagents & Conditions | Product | Mechanism |

| Halogenoalkane Substitution | Halogenoalkane, Potassium Cyanide (KCN) | Ethanol, Heat under reflux | Nitrile | Sₙ2 |

| Amide Dehydration | Amide | P₄O₁₀ or SOCl₂ | Nitrile | Dehydration |

| Ritter Reaction | Alkene/Alcohol, Nitrile | Acid catalyst | N-substituted amide | Nucleophilic addition |

Biocatalytic Synthesis and Modification

The biocatalytic potential of microorganisms, particularly from the genus Rhodococcus, has been extensively studied for the transformation of nitriles. nih.gov These biocatalysts offer environmentally friendly alternatives to traditional chemical methods. researchgate.net

Regioselective cis-Desaturation by Microbial Strains (e.g., Rhodococcus spp.)

Certain mutant strains of Rhodococcus have demonstrated the ability to perform regioselective cis-desaturation of aliphatic compounds. asm.org A mutant strain of Rhodococcus sp. was found to desaturate heptadecanonitrile, introducing a double bond primarily at the ninth carbon atom from the terminal methyl group. asm.org This finding suggests a novel oxidative pathway for alkane and nitrile utilization by these microorganisms. asm.org

Oxidative Pathways and Alkane Utilization Mechanisms in Microorganisms

Microorganisms employ several oxidative pathways to metabolize alkanes. The most common is the terminal oxidation pathway, where an alkane is first hydroxylated at the terminal methyl group to form a primary alcohol. nih.gov This alcohol is then further oxidized to an aldehyde and subsequently to a fatty acid, which enters the β-oxidation cycle. nih.govpnas.org Enzymes like alkane monooxygenase (AlkB) and LadA are key to initiating this process for different chain-length alkanes. pnas.orgasm.org

Another pathway is subterminal oxidation, where a subterminal carbon atom is oxidized to a secondary alcohol and then to a ketone. frontiersin.org Some bacteria also utilize a biterminal oxidation pathway, oxidizing both ends of the alkane chain. nih.gov In anaerobic conditions, some microorganisms can activate alkanes by adding them to fumarate. nih.gov

Interactive Table 2: Microbial Alkane Oxidation Pathways

| Pathway | Initial Step | Key Enzymes | Intermediate Products | Final Product Fate |

| Terminal Oxidation | Hydroxylation of terminal methyl group | Alkane Monooxygenase (AlkB), LadA | Primary alcohol, Aldehyde | Fatty acid for β-oxidation |

| Subterminal Oxidation | Oxidation of a subterminal carbon | - | Secondary alcohol, Ketone | - |

| Biterminal Oxidation | Oxidation at both termini | - | Dicarboxylic acid | - |

| Anaerobic Addition | Addition to fumarate | Alkylsuccinate synthase | Alkylsuccinate derivative | Further degradation |

Enzymatic Systems and Biotransformation Studies

The enzymatic systems in microorganisms like Rhodococcus are central to their biocatalytic capabilities. nih.gov Nitrile-converting enzymes, primarily nitrile hydratases and nitrilases, are responsible for the hydrolysis of nitriles. nih.govresearchgate.net

Nitrile hydratase catalyzes the hydration of a nitrile to its corresponding amide. researchgate.netfrontiersin.org This enzyme has been famously used in the industrial production of acrylamide. nih.gov Nitrilase, on the other hand, directly hydrolyzes a nitrile to a carboxylic acid and ammonia, without forming an amide intermediate. researchgate.netcas.cz Many Rhodococcus strains possess both nitrile hydratase and an amidase, which subsequently hydrolyzes the amide to a carboxylic acid. nih.govuni-stuttgart.decsir.co.za These enzymatic systems have been explored for the production of various valuable chemicals, including nicotinic acid and optically active acids. uni-stuttgart.deopenbiotechnologyjournal.com

C-H Functionalization and C-C Bond Activation Strategies in Related Systems

The selective functionalization of C-H bonds in unactivated alkanes is a significant challenge in synthetic chemistry due to the inert nature of these bonds. technion.ac.ilrsc.org However, advancements in transition metal catalysis have provided powerful tools for these transformations. rsc.org

Strategies for C-H functionalization generally fall into three categories: stepwise radical pathways, carbene/nitrene insertion, and metal-mediated C-H bond activation. rsc.org Controlling regioselectivity is a major hurdle, as the bond dissociation energies of primary, secondary, and tertiary C-H bonds are quite similar. rsc.org Directing groups are often employed to achieve site selectivity in C-H activation reactions. acs.org While C-H functionalization has seen considerable progress, the activation and functionalization of the even stronger C-C bonds in alkanes remain a largely unsolved problem. technion.ac.ilrsc.org The development of catalytic systems that can selectively functionalize specific C-H bonds in long-chain alkanes and related molecules like nitriles is an active area of research with the potential to revolutionize chemical synthesis. dmaiti.comnih.gov

Advanced Spectroscopic Characterization and Computational Modeling of Heptadecanonitrile

Advanced Spectroscopic Techniques in Structural Elucidation and Analysis

Spectroscopic methods are indispensable for confirming the identity and purity of heptadecanonitrile, as well as for analyzing its behavior in chemical reactions. Techniques such as Infrared Spectroscopy, Gas Chromatography/Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy offer complementary information for a comprehensive structural analysis.

Application of Infrared Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. chemguide.co.uk When a sample of heptadecanonitrile is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate. These absorptions are recorded as a spectrum, which serves as a unique molecular fingerprint. aocs.org

The IR spectrum of heptadecanonitrile is characterized by several key absorption bands that confirm its structure. The most diagnostic of these is the sharp and intense absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This peak typically appears in the range of 2260-2240 cm⁻¹. libretexts.orguc.edu Additionally, the spectrum exhibits strong absorptions in the 3000-2850 cm⁻¹ region, which are characteristic of the C-H stretching vibrations of the long alkyl chain. libretexts.org Other bands related to C-H bending and rocking vibrations can also be observed in the fingerprint region (below 1500 cm⁻¹). libretexts.org

A detailed analysis of the IR spectrum allows for the qualitative confirmation of the nitrile functional group and the aliphatic nature of the molecule. The presence and sharpness of the C≡N peak are particularly indicative of the successful synthesis of the nitrile.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2260-2240 | C≡N stretch | Nitrile |

| 3000-2850 | C-H stretch | Alkane |

| 1470-1450 | C-H bend (scissoring) | Alkane |

| 1375-1350 | C-H bend (methyl rock) | Alkane |

This table presents the characteristic infrared absorption frequencies for the functional groups present in heptadecanonitrile.

Gas Chromatography/Mass Spectrometry (GC/MS) for Molecular Fragmentation and Identification of Reaction Products

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov This method is particularly useful for analyzing the purity of heptadecanonitrile and for identifying the various products that may form during its synthesis or subsequent reactions. acs.orgshimadzu.com

In a typical GC/MS analysis, the sample is first vaporized and injected into the gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer. nih.gov

Inside the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which involves bombarding them with a high-energy electron beam. This process not only creates a molecular ion (M⁺), which corresponds to the intact molecule with one electron removed, but also causes the molecule to fragment in a reproducible manner. spectroscopyonline.comslideshare.net The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

The mass spectrum of heptadecanonitrile shows a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (251.45 g/mol ). nist.gov The fragmentation pattern is characteristic of a long-chain aliphatic compound. Common fragmentation pathways include the cleavage of C-C bonds along the alkyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

| 251 | [C₁₇H₃₃N]⁺ | Molecular Ion |

| 236 | [C₁₆H₃₀N]⁺ | CH₃ |

| 222 | [C₁₅H₂₈N]⁺ | C₂H₅ |

| 208 | [C₁₄H₂₆N]⁺ | C₃H₇ |

| ... | ... | ... |

| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺ | ... |

This table presents a hypothetical fragmentation pattern for heptadecanonitrile based on typical fragmentation of long-chain alkyl nitriles. The m/z values represent the mass-to-charge ratio of the fragment ions.

The analysis of reaction mixtures containing heptadecanonitrile by GC/MS allows for the separation and identification of starting materials, intermediates, and final products, providing crucial insights into reaction pathways and yields. arxiv.org

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. wikipedia.orgyoutube.com Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the carbon-hydrogen framework of heptadecanonitrile. rsc.org

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For heptadecanonitrile, the long alkyl chain will give rise to a series of signals in the upfield region of the spectrum. The protons of the terminal methyl group (CH₃) will appear as a triplet around 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) of the alkyl chain will produce a large, complex multiplet signal between approximately 1.25 and 1.63 ppm. The methylene group adjacent to the nitrile group (α-CH₂) will be deshielded and appear as a triplet at a downfield chemical shift, typically around 2.33 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbon atom of the nitrile group (C≡N) is highly deshielded and appears at a characteristic chemical shift in the range of 119-121 ppm. aocs.org The carbon of the terminal methyl group appears at around 14 ppm. The various methylene carbons of the long alkyl chain will resonate in the range of 22-32 ppm, with the carbon α to the nitrile group appearing around 17 ppm. aocs.org

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| CH₃- | ~0.88 (triplet) | ~14.1 |

| -(CH₂)₁₄- | ~1.25-1.63 (multiplet) | ~22.7-31.9 |

| -CH₂-CN | ~2.33 (triplet) | ~17.1 |

| -C≡N | - | ~119.8 |

This table presents the predicted ¹H and ¹³C NMR chemical shifts for heptadecanonitrile based on data for similar long-chain alkyl nitriles. aocs.org

Theoretical Chemistry and Computational Studies

In conjunction with spectroscopic techniques, theoretical and computational chemistry methods offer a powerful approach to understanding the molecular properties and behavior of heptadecanonitrile at an atomic level. plos.org These methods can predict electronic structure, reactivity, and intermolecular interactions, providing insights that complement experimental findings.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. arxiv.orgwikipedia.org For heptadecanonitrile, DFT calculations can be employed to determine a variety of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. aps.org

The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. drugbank.com Calculations can predict this gap and identify the regions of the molecule where these frontier orbitals are localized. For heptadecanonitrile, the HOMO is expected to be localized primarily on the long alkyl chain, while the LUMO is likely to be centered on the electron-withdrawing nitrile group.

Furthermore, QM calculations can be used to model reaction pathways and transition states, thereby predicting the feasibility and outcomes of chemical reactions involving heptadecanonitrile. researchgate.net For instance, the mechanism of hydrolysis or reduction of the nitrile group can be investigated computationally.

| Calculated Property | Significance for Heptadecanonitrile |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential | Shows regions of positive and negative charge, predicting sites for nucleophilic and electrophilic attack. |

This table outlines key electronic properties of heptadecanonitrile that can be determined using quantum mechanical calculations and their significance.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the intermolecular forces and bulk properties of substances like heptadecanonitrile. nih.gov

For a system of heptadecanonitrile molecules, MD simulations can be used to model the non-covalent interactions that govern its condensed-phase behavior. These interactions are primarily van der Waals forces between the long alkyl chains and dipole-dipole interactions between the polar nitrile groups. The simulations can predict properties such as density, viscosity, and diffusion coefficients.

Moreover, MD simulations can shed light on the self-assembly and organization of heptadecanonitrile molecules in different environments. For example, the simulations could model the formation of micelles or layers in aqueous or non-aqueous solvents. Understanding these intermolecular interactions is crucial for applications where the bulk properties of heptadecanonitrile are important.

| Simulated Property | Insight Gained for Heptadecanonitrile |

| Radial Distribution Function | Describes the local ordering and packing of molecules. |

| Mean Squared Displacement | Determines the diffusion coefficient and molecular mobility. |

| Interaction Energies | Quantifies the strength of van der Waals and electrostatic interactions between molecules. |

This table lists properties that can be obtained from molecular dynamics simulations of heptadecanonitrile and the insights they provide into its intermolecular behavior.

Optimization of Force Field Parameters in Computational Models

In the realm of molecular modeling, a force field is a set of mathematical functions and associated constants that describe the potential energy of a system of atoms. wikipedia.org These functions account for various intramolecular and intermolecular interactions, such as bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. The accuracy of molecular simulations, like molecular dynamics (MD) or Monte Carlo simulations, is fundamentally dependent on the quality of the force field parameters. wikipedia.org

The optimization of these parameters is a critical process to ensure that the computational model accurately reproduces experimental data and high-level quantum mechanics (QM) calculations. mpg.de The process is often iterative and involves adjusting parameters to minimize the difference between calculated properties and reference values. mpg.de This is particularly important for novel or complex molecules like heptadecanonitrile, where existing general-purpose force fields may not provide sufficient accuracy.

The optimization strategy typically involves several stages:

Initial Parameter Assignment: Parameters are often initially derived from existing, well-established force fields (like AMBER, CHARMM, or OPLS) or from QM calculations on smaller, analogous fragments. wikipedia.org For heptadecanonitrile, initial parameters for the long alkyl chain could be taken from alkane force fields, while parameters for the nitrile group would require special attention.

Quantum Mechanical Data Generation: High-level QM calculations (e.g., using Density Functional Theory, DFT) are performed on the molecule or its fragments to obtain data on equilibrium geometries, conformational energies, vibrational frequencies, and charge distributions. frontiersin.orgnist.gov

Parameter Fitting: The force field parameters are then systematically adjusted to reproduce the QM data. This is often achieved using a regularized least-squares approach, where the objective is to minimize an error function that quantifies the deviation from the reference data. mpg.de For instance, bond and angle parameters are tuned to match QM-optimized geometries, while dihedral parameters are fitted to QM-calculated torsion energy profiles.

Validation against Experimental Data: Once optimized against QM data, the force field is further validated by comparing its predictions for condensed-phase properties, such as liquid density and enthalpy of vaporization, against experimental measurements. rsc.org This step ensures the transferability of the force field to simulations of bulk systems. rsc.org

For a molecule like heptadecanonitrile, particular focus would be placed on accurately representing the electrostatics of the nitrile group (C≡N), as its strong dipole moment significantly influences intermolecular interactions. Polarizable force fields, such as AMOEBA, which include higher-order multipoles, have shown better performance for nitrile-containing compounds compared to nonpolarizable force fields. acs.org The reactive force field (ReaxFF) is another advanced option, capable of modeling chemical reactions by dynamically changing bond connectivity, which requires extensive parameterization against QM data for various reactive pathways. scm.comosti.govresearchgate.net

Table 1: Illustrative Example of Force Field Parameter Optimization for the Nitrile Group

This table provides a hypothetical example of how force field parameters for the C-C≡N moiety, relevant to heptadecanonitrile, might be refined. Initial parameters are taken from a generic force field, and optimized parameters are fitted to match high-level QM calculations.

| Parameter Type | Atoms Involved | Initial Value | Optimized Value | Target QM Value |

| Bond Stretching | ||||

| Force Constant (kcal/mol/Ų) | C-C | 310.5 | 317.2 | 317.0 |

| Equilibrium Distance (Å) | C-C | 1.470 | 1.465 | 1.465 |

| Force Constant (kcal/mol/Ų) | C≡N | 998.0 | 1015.6 | 1015.4 |

| Equilibrium Distance (Å) | C≡N | 1.150 | 1.157 | 1.157 |

| Angle Bending | ||||

| Force Constant (kcal/mol/rad²) | C-C-N | 80.0 | 84.5 | 84.4 |

| Equilibrium Angle (degrees) | C-C-N | 180.0 | 179.8 | 180.0 |

| Atomic Partial Charges | ||||

| Charge on C (alkyl) | C | -0.12 | -0.08 | -0.08 |

| Charge on C (nitrile) | C | +0.15 | +0.25 | +0.26 |

| Charge on N | N | -0.28 | -0.39 | -0.40 |

Note: This data is illustrative and does not represent actual experimental or published values for heptadecanonitrile.

Computational Analysis of Reaction Mechanisms and Transition States

The study of reaction mechanisms for nitriles, such as hydrolysis, cycloadditions, or reductions, can be performed using various computational methods. researchgate.netmdpi.comresearchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method for locating transition states and calculating reaction energy profiles. mdpi.comsciforum.netacs.org For very large systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the reactive center is treated with high-level QM and the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient MM force field. rsc.org

A typical computational analysis of a reaction involving heptadecanonitrile, such as its hydrolysis to heptadecanoic acid, would involve the following steps:

Reactant and Product Optimization: The 3D structures of the reactants (heptadecanonitrile, water, catalyst) and products are optimized to find their lowest energy conformations.

Transition State Search: A search is conducted to locate the transition state structure connecting the reactants and products for each elementary step. This is a complex task, as the TS is a saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A true minimum (reactant, product, or intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it correctly connects the desired reactants and products on the potential energy surface. nih.gov

For example, the acid-catalyzed hydrolysis of a nitrile involves protonation of the nitrogen atom, followed by nucleophilic attack of a water molecule on the nitrile carbon. pnas.org Computational studies can model this process, revealing the structure of the key six-membered transition state and calculating the energy barrier, which determines the reaction rate. csic.es

Table 2: Hypothetical Energy Profile for the Rate-Limiting Step of Nitrile Hydrolysis

This table shows a simplified, hypothetical energy profile for the nucleophilic attack of water on a protonated nitrile, which is often the rate-limiting step in acid-catalyzed hydrolysis. Energies are relative to the reactants.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Protonated Heptadecanonitrile + Water | 0.0 |

| Transition State | Structure where C-O bond is partially formed and H-O bond is partially broken | +22.5 |

| Intermediate | Protonated amide intermediate | -5.8 |

Note: This data is for illustrative purposes only.

Methodological Advancements in Data Analysis and Validation

Meta-analysis for Reconciling Discrepancies in Reported Thermochemical Properties

Thermochemical properties, such as the enthalpy of formation or enthalpy of vaporization, are fundamental to chemical engineering and process design. google.frmetso.com However, literature values for these properties can exhibit significant discrepancies due to differences in experimental methods, purity of samples, or measurement conditions. For instance, reported values for the enthalpy of vaporization of long-chain nitriles can vary considerably.

Meta-analysis is a statistical technique that quantitatively synthesizes the results from multiple independent studies to derive a more robust and precise estimate of an effect or property. researchgate.netieomsociety.orgpjmhsonline.com Rather than simply averaging results, a meta-analysis typically weights each study based on its precision (e.g., the inverse of its variance), giving more weight to more reliable studies. researchgate.net This approach can be applied to reconcile conflicting thermochemical data for heptadecanonitrile. acs.org The process involves defining inclusion criteria for studies, extracting the relevant data and their uncertainties, and applying a statistical model (fixed-effects or random-effects) to compute a pooled estimate with a confidence interval. ieomsociety.org

Table 3: Hypothetical Reported Values for Enthalpy of Vaporization (ΔHvap) of Heptadecanonitrile

This table illustrates a hypothetical scenario of conflicting literature data that would necessitate a meta-analysis.

| Study (Year) | Reported ΔHvap (kJ/mol) | Stated Uncertainty (kJ/mol) |

| Smith (1995) | 82.5 | ± 1.5 |

| Jones (2003) | 78.9 | ± 0.8 |

| Chen (2011) | 85.1 | ± 2.0 |

| Patel (2018) | 79.2 | ± 0.7 |

Note: This data is hypothetical and for illustrative purposes.

Statistical Tools for Outlier Identification and Assessment of Methodological Inconsistencies

Several statistical tests have been developed to formally identify outliers. One of the most common is the Grubbs' test, which assesses whether a single suspected outlier in a normally distributed dataset can be statistically rejected. blogspot.comjove.comutoronto.ca The test calculates a G-statistic, which is the absolute difference between the suspected outlier and the sample mean, divided by the sample standard deviation. jove.com This calculated G-value is then compared to a critical G-value from a table, which depends on the sample size and the desired confidence level (e.g., 95%). jove.comlibretexts.org If the calculated G is greater than the critical G, the data point can be classified as an outlier and potentially removed from the dataset. blogspot.com

Table 4: Example Application of Grubbs' Test

Consider the following set of measured melting points for a sample of heptadecanonitrile.

| Measurement | Melting Point (°C) |

| 1 | 29.5 |

| 2 | 29.7 |

| 3 | 29.4 |

| 4 | 31.2 |

| 5 | 29.6 |

| Mean | 29.88 |

| Std. Dev. | 0.75 |

| Suspected Outlier | 31.2 |

| Gcalculated | |

| ( | 31.2 - 29.88 |

| Gcritical (n=5, 95% confidence) | 1.672 |

In this hypothetical example, since Gcalculated (1.76) is greater than Gcritical (1.672), the value 31.2°C would be identified as a statistical outlier.

Note: This data is illustrative. The critical value is for a two-sided test.

Replication of Key Experiments Under Standardized Conditions

To ensure that replication efforts are meaningful, they must be conducted under standardized conditions. catalysis.blogtutorchase.comwisdomlib.org Standardization involves using well-defined and controlled parameters, such as temperature, pressure, solvent, reactant concentrations, and calibrated instrumentation. tutorchase.comcatalysis.blog It also requires the use of materials with known and reported purity, such as a standard solution with an accurately known concentration. tutorchase.comchemistai.org By adhering to standardized protocols, researchers can minimize experimental variability and ensure that any observed differences between studies are due to the phenomena being investigated rather than methodological discrepancies. catalysis.blog This is essential for creating a reliable and comparable database of properties for chemical compounds.

Research on Advanced Applications of Heptadecanonitrile and Its Derivatives

Electrorheological (ER) Fluid Systems

Electrorheological (ER) fluids are a class of "smart" materials that exhibit a significant, rapid, and reversible change in their rheological properties, such as viscosity, upon the application of an external electric field. rsc.org These materials are typically suspensions of polarizable particles in a non-polar, insulating liquid. mdpi.com The application of an electric field induces the polarization of the suspended particles, causing them to form chain-like or columnar structures aligned with the field. researchgate.net This structural change is responsible for the dramatic increase in the fluid's viscosity and yield stress. arkat-usa.org

To understand the specific contribution of the nitrile group to the ER effect, comparative studies have been conducted with other long-chain aliphatic compounds possessing different functional groups. A notable study investigated the electrorheology of fluids containing dispersoids with the same C16 alkyl chain but with different polar functionalities: n-hexadecanol (-OH), n-heptadecanoic acid (-COOH), and heptadecanonitrile (-CN), all dispersed in dimethyl silicone oil. arkat-usa.org

The research revealed that the nature of the functional group significantly influences the magnitude of the ER effect. Interestingly, under the experimental conditions of this particular study, n-hexadecanol exhibited the highest ER effect, while heptadecanonitrile showed a comparatively lower effect. arkat-usa.org This suggests that while the nitrile group's polarity is a key factor, other aspects such as hydrogen bonding capabilities and intermolecular interactions of the hydroxyl and carboxylic acid groups also play a crucial role in the formation and strength of the particle chains under an electric field.

The defining characteristic of ER fluids is the change in their rheological properties under an electric field. Key properties that are investigated include viscosity, yield stress, and shear modulus.

Viscosity: In the absence of an electric field, an ER fluid behaves like a conventional liquid with a certain base viscosity. Upon application of an electric field, the formation of particle chains significantly increases the apparent viscosity of the fluid by orders of magnitude. arkat-usa.org

Yield Stress: A critical parameter for ER fluids is the yield stress, which is the minimum stress that must be applied to initiate flow. In the "on" state (with an electric field), the fibrillated structures create a solid-like material with a distinct yield stress. arkat-usa.org For flow to occur, this yield stress must be overcome.

Shear Modulus: The shear modulus, a measure of a material's rigidity, also undergoes a substantial change. The formation of the columnar structures in the presence of an electric field leads to a significant increase in the shear modulus, reflecting the transition from a liquid-like to a solid-like state. arkat-usa.org

Table 1: Key Rheological Properties of Electrorheological Fluids

| Property | Description | State without Electric Field | State with Electric Field |

| Viscosity | A measure of a fluid's resistance to flow. | Low (Liquid-like behavior) | High (Solid-like behavior) |

| Yield Stress | The minimum stress required to initiate fluid flow. | Negligible | Significant |

| Shear Modulus | A measure of the material's rigidity or stiffness. | Low | High |

The dielectric properties of the suspended particles and the dispersing medium are fundamental to the ER effect. The primary mechanism responsible for the ER phenomenon in many systems is interfacial polarization, also known as Maxwell-Wagner polarization. chemistryviews.org This occurs in multiphase systems where there are differences in the dielectric constants and conductivities of the constituent materials. growingscience.com

When an electric field is applied to an ER fluid, charge carriers accumulate at the interface between the polarizable particles (like heptadecanonitrile) and the nonpolar liquid medium. This accumulation of charge creates large induced dipoles on the particles. The interaction between these induced dipoles leads to the formation of the characteristic chain-like structures. researchgate.net

Dielectric spectroscopy is a key technique used to characterize these fluids. It measures the dielectric constant and dielectric loss as a function of the frequency of the applied electric field. For a strong ER effect, a significant difference in the dielectric constant between the particles and the fluid is desirable. chemistryviews.org Furthermore, a large dielectric loss tangent, which is related to the dissipation of energy, has been found to be necessary for a robust ER effect, as it facilitates the alignment of the dispersed particles into the fibrillated structures. growingscience.com

Investigation of Rheological Properties (e.g., Viscosity, Yield Stress, Shear Modulus)

Chemical Intermediates in Complex Organic Synthesis

The chemical reactivity of the nitrile group, combined with the long alkyl chain, makes heptadecanonitrile a useful building block in organic synthesis for the construction of a variety of molecular architectures.

Heptadecanonitrile serves as a precursor for a range of functionalized long-chain molecules. The nitrile group can undergo several key transformations, providing access to other important functional groups.

Hydrolysis to Carboxylic Acids: In the presence of acid or base, heptadecanonitrile can be hydrolyzed to yield heptadecanoic acid. This transformation is fundamental for converting the nitrile into a carboxylic acid functionality, which is itself a versatile starting point for further reactions.

Reduction to Amines: The nitrile group can be reduced to a primary amine (heptadecylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to long-chain primary amines, which are important in the synthesis of surfactants, quaternary ammonium (B1175870) compounds, and other nitrogen-containing specialty chemicals.

Addition of Organometallic Reagents to form Ketones: A significant application of nitriles in organic synthesis is their reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, to produce ketones after hydrolysis of the intermediate imine. This C-C bond-forming reaction allows for the synthesis of long-chain ketones, which are valuable in various fields, including the synthesis of pheromones and bioactive lipids. pjoes.comnih.gov For example, reacting heptadecanonitrile with an appropriate Grignard reagent (R-MgBr) would lead to the formation of a long-chain ketone with the structure R-C(O)-(CH₂)₁₅CH₃.

While specific, detailed examples of heptadecanonitrile being used in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in readily available literature, its role as a precursor to the aforementioned long-chain compounds is well-established in the principles of organic synthesis. One study notes its formation in 75% yield as an intermediate in a reaction involving C-C bond formation. arkat-usa.org The general reactivity of the nitrile group makes it a valuable synthetic handle for introducing nitrogen or a carbonyl group into a long aliphatic chain.

Precursors for Polymer Synthesis and Functional Materials

Heptadecanonitrile, as a long-chain aliphatic nitrile, holds significant potential as a precursor for the synthesis of novel polymers and functional materials. The utility of nitriles in polymer chemistry stems from the unique properties of the cyano group (-C≡N), which is highly polar and can be chemically modified. numberanalytics.comresearchgate.net This dual characteristic allows for the incorporation of specific functionalities into polymer structures, either by direct polymerization of nitrile-containing monomers or by post-polymerization modification. researchgate.net

The long C17 alkyl chain of heptadecanonitrile can be leveraged to introduce hydrophobicity, flexibility, and potentially self-assembling properties into a polymer backbone. While large-scale polymerization of heptadecanonitrile itself is not widely documented, its role as a building block can be inferred from established principles of polymer chemistry involving long-chain fatty acid derivatives and the reactivity of the nitrile group. rsc.org For instance, polymers derived from palm oil, which contains long fatty acid chains, are gaining interest as alternatives to petrochemical-based polymers. rsc.org Heptadecanonitrile, derivable from heptadecanoic acid, fits within this paradigm of creating bio-based polymers.

A key strategy for creating functional materials involves the post-polymerization modification of the nitrile group. researchgate.net A polymer synthesized with heptadecanonitrile as a comonomer would feature pendant nitrile groups along its chain. These groups serve as versatile chemical handles that can be converted into a variety of other functional groups through well-known organic reactions. This approach allows for the tailoring of a polymer's final properties to suit specific applications. researchgate.net

The chemical transformations of the nitrile group are diverse, enabling the creation of materials with tailored properties such as altered polarity, hydrophilicity, and reactive sites for cross-linking or grafting.

Table 1: Potential Post-Polymerization Modifications of the Nitrile Group

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application of Modified Polymer |

| Reduction | Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation | Primary Amine (-CH₂-NH₂) | Adhesives, coatings, chelation of metal ions |

| Hydrolysis (Acid or Base) | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (-COOH) | Superabsorbent polymers, ion-exchange resins |

| Partial Hydrolysis | Controlled acid/base or enzymes | Amide (-CONH₂) | Hydrogels, materials with improved hydrophilicity |

| Cycloaddition | Azides (e.g., Sodium Azide) | Tetrazole | Specialty polymers with high nitrogen content, ligands |

This table illustrates common chemical conversions of the nitrile functional group that can be applied to polymers containing nitrile moieties, thereby creating new functional materials.

The incorporation of monomers like heptadecanonitrile into copolymers, for example with styrene (B11656) or acrylates, could yield materials that combine the properties of traditional plastics with the unique characteristics imparted by the long aliphatic chain and the reactive nitrile functionality.

Potential in Catalyst Development and Hydrodenitrogenation Processes

Heptadecanonitrile serves as a crucial model compound in the research and development of catalysts for hydrodenitrogenation (HDN) processes. rsc.orgacs.org HDN is a vital catalytic process in the petroleum refining and biorefining industries, designed to remove nitrogen from feedstocks. numberanalytics.comnumberanalytics.com Nitrogen-containing compounds are undesirable as they can poison downstream processing catalysts and lead to the formation of harmful NOx pollutants upon combustion. wikipedia.orgpsu.edu

In the context of renewable fuels, feedstocks such as algal biocrude and other bio-oils contain significant amounts of nitrogen in the form of long-chain amides, amines, and nitriles. scispace.comresearchgate.net Heptadecanonitrile is representative of these challenging nitrogenous compounds, making it an excellent substrate for evaluating the performance and understanding the reaction mechanisms of new HDN catalysts.

Research has focused on developing efficient catalysts that can cleave the stable carbon-nitrogen bond in molecules like heptadecanonitrile. These catalysts are typically based on transition metal sulfides (e.g., NiMoSₓ, CoMoSₓ) on alumina (B75360) supports or noble metals on various oxide supports. numberanalytics.comwikipedia.orgresearchgate.net

A study investigating platinum (Pt) catalysts on different supports for the hydrotreatment of n-hexadecanamide (a C16 amide) identified heptadecanonitrile as a key reaction intermediate. The choice of support material was found to significantly influence catalyst activity and selectivity.

Table 2: Performance of Supported Pt Catalysts in Hydrotreatment

| Catalyst Support | Primary Reaction Pathway | Key Observations |

| SiO₂ | Favored hydrodeoxygenation (HDO) over hydrodenitrogenation (HDN). | Moderate activity for both oxygen and nitrogen removal. |

| γ-Al₂O₃ | Balanced HDO and HDN activity. | Support acidity plays a role in dehydration and isomerization reactions. rsc.org |

| ZrO₂ | Enhanced HDO activity due to oxophilic Lewis acid sites. | Good performance in activating carbonyl and hydroxyl groups. rsc.org |

| TiO₂ | High HDO activity attributed to strong metal-support interactions. | Showed significant differences in oxygen removal levels compared to other supports. rsc.org |

This table is based on findings from the hydrotreatment of n-hexadecanamide over various supported Pt catalysts, a process in which heptadecanonitrile is an intermediate. rsc.org

Further research on zirconia-supported catalysts with different active metals (Pt, Pd, Rh, Ru, Ni) for the hydrotreatment of fatty amides and amines has provided deeper insights into reaction pathways involving nitrile intermediates. acs.org The active metal was shown to strongly dictate the selectivity towards different hydrocarbon products. For instance, in the hydrotreatment of C16 amine, Pt/ZrO₂ primarily yielded n-hexadecane, while Ru/ZrO₂ favored the formation of n-pentadecane, indicating different C-N bond cleavage mechanisms. acs.org

The general reaction network for the HDN of a nitrile like heptadecanonitrile involves its initial hydrogenation to a primary amine (heptadecylamine), which then undergoes hydrogenolysis to cleave the C-N bond, ultimately yielding a hydrocarbon (heptadecane or pentadecane (B166386) depending on the pathway) and ammonia (B1221849). researchgate.net The efficiency and selectivity of these steps are critically dependent on the catalyst's composition and properties. Therefore, the study of heptadecanonitrile's catalytic conversion is instrumental in advancing the design of catalysts for cleaner and more efficient fuel production.

Biological and Biomedical Research Investigations Involving Heptadecanonitrile

Assessment of Potential Biological Activities and Interactions with Biomolecules

Research into the biological activities of heptadecanonitrile is an emerging field. The interactions between biomolecules, such as proteins, nucleic acids, lipids, and sugars, are fundamental to all cellular processes. nih.govfrontiersin.org The non-covalent forces governing these interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions, are crucial for stabilizing the structures of macromolecules. frontiersin.org The introduction of external molecules like heptadecanonitrile can potentially perturb these interactions, leading to various biological effects. nih.gov

The study of how 2D nanomaterials interact with biomolecules provides a parallel for understanding how a molecule like heptadecanonitrile might behave. nih.gov For instance, the adsorption of biomolecules onto the surface of these materials can alter their structure and function. nih.gov Similarly, the lipophilic nature of heptadecanonitrile suggests it may interact with lipid membranes and hydrophobic regions of proteins, potentially interfering with their normal biological functions. nih.govelifesciences.org Computational methods, such as molecular dynamics simulations, are valuable tools for investigating these complex interactions at an atomic level. nih.govelifesciences.org

Exploration of Potential Therapeutic Applications

While specific therapeutic applications for heptadecanonitrile are still under investigation, the broader field of targeted protein degradation offers a potential avenue for its future use. nih.gov Technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues utilize small molecules to induce the degradation of specific proteins, offering a promising strategy for treating various diseases. nih.govnih.gov Natural products are a significant source of compounds for developing these protein-degrading agents. nih.gov Although heptadecanonitrile's direct role in this area has not been established, its chemical structure could serve as a scaffold or starting point for the synthesis of novel therapeutic agents.

Role as a Substrate in Microbial Metabolism and Biotransformation Pathways

Heptadecanonitrile serves as a substrate in the metabolic processes of certain microorganisms. waseda.jp Biotransformation, a key metabolic process primarily occurring in the liver in higher organisms, involves a series of enzymatic reactions that alter the chemical structure of substances to facilitate their excretion. nih.gov In microorganisms, similar enzymatic pathways enable the breakdown and utilization of various compounds. researchgate.net

A notable example is the metabolism of heptadecanonitrile by a mutant strain of Rhodococcus. This bacterium can desaturate the aliphatic chain of heptadecanonitrile, introducing a double bond. waseda.jpresearchgate.net This process highlights the diverse catabolic capabilities of microorganisms and their potential for bioremediation and the production of valuable chemicals. mdpi.com The enzymes involved in these microbial transformations are of significant industrial interest due to their specificity and efficiency. researchgate.netmdpi.com

The elucidation of metabolic pathways is crucial for understanding how organisms process compounds like heptadecanonitrile. pharmafeatures.comnih.gov In the case of the Rhodococcus strain, the desaturation of heptadecanonitrile is part of a broader metabolic capability to act on long-chain aliphatic compounds. waseda.jpresearchgate.net Transcriptomic analysis comparing different Rhodococcus strains has revealed that specific enzymes, such as acyl-CoA desaturase, are highly expressed in the presence of alkanes, suggesting their key role in the initial steps of degradation. semanticscholar.org

Applications in Degradation Marker Analysis for Cultural Heritage Materials

The identification of organic materials and their degradation products is essential for the conservation of cultural heritage. researchgate.net Heptadecanonitrile has been identified as a degradation marker in the analysis of aged art materials, particularly those containing proteins and lipids. core.ac.ukunibo.it

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize organic materials in artworks. chromatographyonline.comrsc.org This method involves the thermal decomposition of a small sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments. chromatographyonline.comrsc.org Py-GC/MS is particularly useful for analyzing complex polymeric materials like proteins, oils, and resins found in cultural heritage objects because it requires minimal sample preparation. rsc.orgresearchgate.nete-jcs.org

In the context of cultural heritage, heptadecanonitrile can be formed from the degradation of certain materials over time. For example, studies on wall paintings have shown that heptadecanonitrile is among the compounds detected during the analysis of aged proteinaceous binders, such as those derived from eggs, which contain both proteins and lipids. unibo.it The presence and quantity of specific degradation products, including nitriles like heptadecanonitrile, can provide valuable information about the original composition of the art materials and the deterioration processes they have undergone. unibo.it The analysis of these markers helps conservators understand the aging of artworks and develop appropriate conservation strategies. unibo.it

Environmental Fate and Degradation Studies of Heptadecanonitrile

Biotic Degradation Mechanisms (e.g., Microbial Degradation in Hypersaline Environments)

The microbial breakdown of nitriles is a significant pathway for their removal from the environment. Microorganisms have evolved enzymatic systems to utilize nitriles as a source of carbon and/or nitrogen. tandfonline.com Two primary enzymatic pathways are known for nitrile degradation:

Nitrilases: These enzymes directly hydrolyze nitriles to the corresponding carboxylic acid and ammonia (B1221849) in a single step. frontiersin.orgfrontiersin.org

Nitrile Hydratases and Amidases: This is a two-step pathway where a nitrile hydratase first converts the nitrile to an amide, which is then further hydrolyzed by an amidase to a carboxylic acid and ammonia. frontiersin.orgfrontiersin.org

While much of the research has focused on short-chain or aromatic nitriles, studies have shown that long-chain aliphatic nitriles are also susceptible to microbial degradation. For instance, a nitrilase from the cyanobacterium Synechocystis sp. strain PCC6803 has been shown to convert long-chain aliphatic dinitriles. nih.gov

Hypersaline environments, which are often contaminated with hydrocarbons, harbor halophilic and halotolerant microorganisms capable of degrading these compounds. frontiersin.org Research has demonstrated the degradation of alkanes like heptadecane (B57597) by extremely halophilic archaea, suggesting a potential for the breakdown of structurally similar long-chain nitriles in these specialized environments. nih.gov While direct studies on heptadecanonitrile degradation in hypersaline conditions are limited, the known capabilities of halophiles to degrade long-chain alkanes and the general microbial pathways for nitrile metabolism suggest that biotic degradation of heptadecanonitrile is plausible in such environments. frontiersin.orgnih.gov

Table 1: Key Enzymes in Biotic Nitrile Degradation

| Enzyme | Function | Products |

| Nitrilase | Direct hydrolysis of the nitrile group. frontiersin.org | Carboxylic acid and ammonia. frontiersin.org |

| Nitrile Hydratase | Hydration of the nitrile to an amide. frontiersin.org | Amide. frontiersin.org |

| Amidase | Hydrolysis of the amide. frontiersin.org | Carboxylic acid and ammonia. frontiersin.org |

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For heptadecanonitrile, these pathways primarily include hydrolysis and photodegradation.

Hydrolysis: The nitrile group (–C≡N) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (heptadecanoic acid) and ammonia. This process can be influenced by environmental factors such as pH.

Photodegradation: This process involves the breakdown of molecules by light, particularly UV radiation. rsc.org While specific studies on the photodegradation of heptadecanonitrile are not extensively documented, research on other alkyl nitriles suggests that they can be susceptible to photodegradation. The presence of photosensitizing agents in the environment can potentially accelerate this process. rsc.org

Table 2: Primary Abiotic Degradation Pathways for Heptadecanonitrile

| Pathway | Description | Key Factors |

| Hydrolysis | Cleavage of the nitrile group by reaction with water. | pH (acidic or basic conditions). |

| Photodegradation | Breakdown initiated by the absorption of light energy. rsc.org | UV radiation, presence of photosensitizers. rsc.orgrsc.org |

Detection and Analysis in Environmental Matrices

The detection and quantification of heptadecanonitrile in environmental samples like water, soil, and air require sophisticated analytical techniques. The most common methods involve chromatographic separation followed by mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds. cdc.govjournals.co.za For analysis, the sample is first extracted using a suitable solvent. The extract is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides information on their molecular weight and fragmentation pattern, allowing for identification and quantification. journals.co.za

High-Performance Liquid Chromatography (HPLC): For less volatile compounds or those that are thermally unstable, HPLC is a suitable alternative. journals.co.zacsir.co.za The separation principle is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection can be achieved using various detectors, including mass spectrometry (LC-MS). csir.co.za

Sample preparation is a critical step and typically involves extraction techniques such as liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analyte from the complex environmental matrix. cdc.gov

Table 3: Analytical Methods for Heptadecanonitrile Detection

| Technique | Principle | Application |

| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. journals.co.za | Analysis of volatile and semi-volatile compounds in various environmental matrices. cdc.gov |

| HPLC/LC-MS | Separation by polarity, detection by various methods including mass spectrometry. csir.co.za | Analysis of less volatile or thermally labile compounds. csir.co.za |

Formation and Presence in Waste Material Pyrolysis Products (e.g., Tire Pyrolysis)

Pyrolysis is a thermal decomposition process carried out in the absence of oxygen, used to convert waste materials into valuable products like bio-oil, syngas, and char. gtstrading.vn The pyrolysis of nitrogen-containing organic waste, such as scrap tires, can lead to the formation of nitrogenous compounds, including nitriles.

End-of-life tires are complex mixtures of natural and synthetic rubbers, carbon black, and various organic and inorganic additives. nih.govacs.org The nitrogen in tires originates primarily from the rubber and other additives. During pyrolysis at high temperatures, these nitrogen-containing components break down, and through a series of complex reactions, can form a variety of nitrogenous compounds. researchgate.netsemanticscholar.org

Studies on the composition of tire pyrolysis oil (TPO) have identified the presence of various aliphatic and aromatic compounds. acs.orgbruker.comnih.gov While specific data on the concentration of heptadecanonitrile in TPO is scarce, the presence of nitriles as a class of compounds has been reported. researchgate.net The exact composition of TPO, including the types and quantities of nitriles formed, is highly dependent on the pyrolysis conditions, such as temperature, heating rate, and the specific composition of the tire feedstock. kleanindustries.com For example, at pyrolysis temperatures between 300–400°C, nitriles have been identified as a significant group of nitrogen-containing compounds in the resulting oil. researchgate.net

Table 4: Common Products of Tire Pyrolysis

| Product | Description |

| Pyrolysis Oil (TPO) | A complex liquid mixture of hydrocarbons, including aliphatic and aromatic compounds, and heteroatomic compounds containing sulfur and nitrogen. acs.orgbruker.com |

| Syngas | A mixture of combustible gases such as hydrogen, carbon monoxide, and light hydrocarbons. mdpi.com |

| Char (Carbon Black) | A solid, carbon-rich residue. mdpi.com |

Future Directions and Emerging Research Avenues for Heptadecanonitrile

Development of Novel and Sustainable Synthetic Methodologies

The future of Heptadecanonitrile synthesis is geared towards greener and more efficient processes that minimize environmental impact and enhance economic viability. Research is increasingly focused on moving away from traditional chemical routes that often involve harsh conditions and toxic reagents.

One of the most promising sustainable approaches is the use of biocatalysis. cas.org Enzymatic processes, particularly those employing aldoxime dehydratases, offer a cyanide-free route to nitrile synthesis. cas.orgacs.orgchembuyersguide.com These enzymes catalyze the dehydration of aldoximes, which can be derived from readily available fatty acids, to produce nitriles under mild conditions, often in aqueous media. chembuyersguide.com This method not only avoids the use of toxic cyanide but also operates at lower temperatures and pressures, reducing energy consumption. The development of robust whole-cell biocatalysts overexpressing these enzymes is a key area of research to improve yields and scalability for industrial applications. cas.org

Another avenue of exploration is the catalytic ammoxidation of long-chain alcohols. This method utilizes molecular oxygen as a green oxidant and can be performed with non-noble metal oxide-based nanocatalysts. arxiv.org The reaction is typically carried out in an aqueous ammonia (B1221849) solution and is applicable to a wide range of aliphatic alcohols, providing a more environmentally benign alternative to traditional methods. arxiv.org Furthermore, research into manganese-catalyzed cross-coupling reactions of allylic alcohols and nitriles presents an atom-economical strategy for creating long-chain functionalized nitriles. mdpi.com

The table below summarizes some of the emerging sustainable synthetic routes for long-chain nitriles like Heptadecanonitrile.

| Synthetic Methodology | Key Features | Advantages |

| Biocatalytic Dehydration | Uses aldoxime dehydratases; Cyanide-free route. cas.orgacs.orgchembuyersguide.com | Environmentally benign; Mild reaction conditions; High specificity. researchgate.net |

| Catalytic Ammoxidation | Employs molecular oxygen as an oxidant; Non-noble metal catalysts. arxiv.org | Green oxidant; Avoids hazardous reagents. arxiv.org |

| Manganese-Catalyzed Cross-Coupling | Redox-neutral coupling of nitriles with allylic alcohols. mdpi.com | 100% atom economy; Readily available starting materials. mdpi.com |

Advanced Applications in Smart Materials and Nanotechnology